

(Rac)-Tephrosin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest		
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Abstract

(Rac)-Tephrosin, a racemic mixture of the naturally occurring rotenoid Tephrosin, has garnered significant interest in the scientific community for its potent biological activities, particularly its anticancer properties. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of (Rac)-Tephrosin. It includes a detailed analysis of its molecular architecture, a summary of key quantitative structural data, and an overview of experimental protocols for its synthesis and structural elucidation. Furthermore, this guide presents visualizations of the signaling pathways modulated by Tephrosin, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

(Rac)-Tephrosin is a member of the rotenoid family of isoflavonoids, characterized by a common tetracyclic ring system. Its molecular formula is C₂₃H₂₂O₇, with a molar mass of 410.42 g/mol . The core structure consists of a chromanone moiety fused with a chromene ring, which is further fused to a dihydrofuran ring.

Stereochemistry: Natural Tephrosin possesses a specific stereochemistry, designated as the (7aR,13aR)-isomer[1]. The B and C rings of the rotenoid scaffold are cis-fused. As a racemic



mixture, **(Rac)-Tephrosin** contains equal amounts of the naturally occurring (-)-Tephrosin and its enantiomer, (+)-Tephrosin. The absolute configuration of the chiral centers is crucial for its biological activity.

Below is a 2D representation of the chemical structure of one enantiomer of Tephrosin:

Caption: 2D Chemical Structure of Tephrosin.

Quantitative Structural Data

Precise quantitative data on bond lengths, bond angles, and torsion angles are critical for understanding the three-dimensional conformation of a molecule, which in turn influences its interaction with biological targets. While a crystal structure for **(Rac)-Tephrosin** itself is not publicly available, crystallographic data for a closely related derivative, (6aR,12aR,4'R,5'S)-4',5'-dihydro-4',5'-dihydroxytephrosin, provides valuable representative data. The following tables summarize key geometric parameters derived from this crystal structure.

Table 1: Selected Bond Lengths

Atom 1	Atom 2	Bond Length (Å)
C7a	0	1.45
C13a	0	1.47
C12	0	1.22
C9	0	1.37
C10	0	1.38

Table 2: Selected Bond Angles



Atom 1	Atom 2	Atom 3	Bond Angle (°)
0	C7a	C13a	108.5
C6a	C7a	0	109.2
C7a	C13a	C13	105.7
C8	C9	0	119.8
C11	C10	0	118.9

Table 3: Selected Torsion Angles

Atom 1	Atom 2	Atom 3	Atom 4	Torsion Angle (°)
C13	C13a	C7a	C6a	61.3
C6a	C7a	0	C1	-175.4
C7a	C13a	C13	C12	15.2
C1	0	C7a	C13a	115.1

Note: The data presented are from a derivative and should be considered representative for **(Rac)-Tephrosin**.

Experimental Protocols Synthesis of (Rac)-Tephrosin

A concise total synthesis of (±)-Tephrosin has been reported. The key steps involve:

- Preparation of the Chromene Intermediate: This is typically achieved through the reaction of a suitably substituted phenol with an appropriate building block to form the chromene ring system.
- Construction of the Rotenoid Core: A crucial step involves the coupling of the chromene intermediate with a second aromatic fragment, often via a Heck reaction or other cross-



coupling methods, to build the tetracyclic core.

 Introduction of the Hydroxyl Group: The final step to yield Tephrosin is the stereoselective or non-selective introduction of a hydroxyl group at the C-12a position. For the racemic synthesis, a non-stereoselective oxidation is performed.

A detailed protocol for a concise total synthesis of (±)-Deguelin and (±)-Tephrosin has been described, utilizing a vinyl iodide as a key building block.

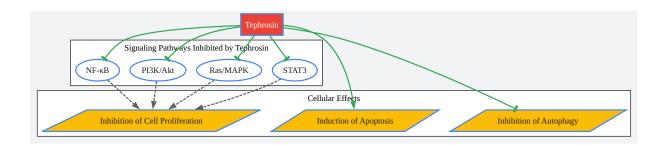
Structural Elucidation

The structure of Tephrosin is typically confirmed using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons and to assign the chemical shifts unambiguously.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.
- X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state, yielding precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Signaling Pathways and Biological Activity

Tephrosin has been shown to exhibit potent anticancer activity by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

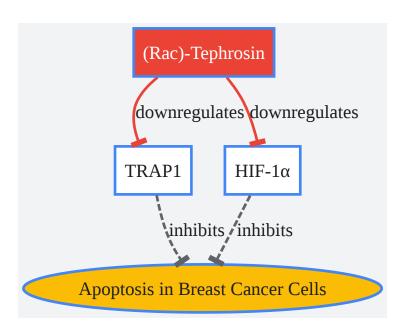




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Caption: Major signaling pathways inhibited by Tephrosin.

A proposed mechanism for Tephrosin's action against breast cancer involves the downregulation of key survival proteins:



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Caption: Proposed mechanism of Tephrosin in breast cancer.

Conclusion

(Rac)-Tephrosin presents a fascinating molecular architecture with significant potential for therapeutic applications. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its synthesis and characterization. The elucidation of its interactions with key cellular signaling pathways offers a solid foundation for future drug design and development efforts targeting cancer and other diseases. The lack of a publicly available crystal structure for (Rac)-Tephrosin itself highlights an area for future research that would provide even greater insight into its structure-activity relationships.



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References

- 1. pubs.acs.org [pubs.acs.org]
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